molecular formula C13H12N2O4S B8523121 Methyl 2-[(pyridin-3-ylamino)sulfonyl]benzoate

Methyl 2-[(pyridin-3-ylamino)sulfonyl]benzoate

Cat. No.: B8523121
M. Wt: 292.31 g/mol
InChI Key: ITAXXEIRIFKXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(pyridin-3-ylamino)sulfonyl]benzoate is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

methyl 2-(pyridin-3-ylsulfamoyl)benzoate

InChI

InChI=1S/C13H12N2O4S/c1-19-13(16)11-6-2-3-7-12(11)20(17,18)15-10-5-4-8-14-9-10/h2-9,15H,1H3

InChI Key

ITAXXEIRIFKXHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)NC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-(chlorosulfonyl)benzoate (14.1 g, 60.0 mmol) was added to a stirred solution of 3-pyridinamine (15.0 g, 159.4 mmol) in CH3CN (0.4 M). The temperature rose to 25° C. and a small amount of reddish oil separated out. CHCl3 (2.0 M, protected with amylenes) was added to return all materials to solution. After 1 h, the solvents were evaporated and the residual oil was partitioned between EtOAc and water. The organic layer was washed with water and was evaporated to give the crude product. The crude product was dissolved in the minimum amount of hot EtOAc and was diluted with ether. The product rapidly crystallized out and after 1 hour filtered off and washed with ether to provide the title compound. 1H NMR (400 MHz, CDCl3) δ 8.38 (d, 1H) 8.31 (d, 2H) 7.93 (d, 2H) 7.80 (d, 2H) 7.76 (t, 1H) 7.64 (t, 1H) 7.53 (t, 1H) 7.25 (m, 1H) 4.12 (s, 3H).
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